molecular formula C43H83N15O9 B12596035 L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine CAS No. 607351-56-4

L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine

Cat. No.: B12596035
CAS No.: 607351-56-4
M. Wt: 954.2 g/mol
InChI Key: HAQREWFEMBNOFE-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is a synthetic nonribosomal peptide characterized by a complex sequence of amino acids, including multiple lysine residues, a modified ornithine derivative, and terminal valine. The N⁵-(diaminomethylidene) moiety on the ornithine residue mimics the guanidino group of arginine, conferring unique hydrogen-bonding and charge properties. This structural feature may enhance interactions with negatively charged biomolecules, such as nucleic acids or cell-surface receptors. Proline introduces conformational rigidity, while valine contributes to hydrophobic stabilization at the C-terminus.

Properties

CAS No.

607351-56-4

Molecular Formula

C43H83N15O9

Molecular Weight

954.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C43H83N15O9/c1-26(2)34(42(66)67)57-39(63)31(17-7-11-23-47)54-38(62)32(18-12-24-51-43(49)50)55-36(60)29(15-5-9-21-45)52-35(59)28(14-4-8-20-44)53-37(61)30(16-6-10-22-46)56-40(64)33-19-13-25-58(33)41(65)27(3)48/h26-34H,4-25,44-48H2,1-3H3,(H,52,59)(H,53,61)(H,54,62)(H,55,60)(H,56,64)(H,57,63)(H,66,67)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

HAQREWFEMBNOFE-LGYYRGKSSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)N

Origin of Product

United States

Biological Activity

L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine, a complex peptide, exhibits significant biological activity that has implications in various fields, including immunology, nutrition, and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is composed of multiple amino acids, which contribute to its structural complexity and biological functionality. Its molecular formula is C29H49N9O6C_{29}H_{49}N_{9}O_{6} with a molecular weight of approximately 619.768 g/mol . The presence of the diaminomethylidene group enhances its biological interactions.

  • Immunomodulation :
    • Research indicates that peptides similar to this compound can modulate immune responses. For instance, glutamine supplementation in critically ill patients has been shown to improve lymphocyte activation and reduce nosocomial infections . The compound's structure may facilitate similar immunomodulatory effects.
  • Nutritional Support :
    • The dipeptide’s composition suggests potential benefits in nutritional therapies, particularly in enhancing recovery in patients undergoing treatments like chemotherapy or radiotherapy. Studies have demonstrated that glutamine-containing formulas can improve nutritional status and quality of life in cancer patients .
  • Antioxidant Properties :
    • Amino acid sequences that include glutamine are known for their antioxidant capabilities, which may help in reducing oxidative stress during illness . This property is critical for maintaining cellular integrity and function during stress conditions.

Case Studies

  • Effect on Critically Ill Patients :
    • A randomized controlled trial involving 28 critically ill patients showed that those receiving glutamine-enriched parenteral nutrition had significantly lower rates of nosocomial infections compared to the standard nutrition group. The study highlighted an increase in lymphocyte activation markers such as CD25, which is crucial for immune response .
  • Nutritional Supplementation in Cancer Therapy :
    • In a study with 40 head and neck cancer patients, those receiving L-alanyl-l-glutamine showed improved treatment tolerance and reduced acute radiotherapy-related toxicities compared to the placebo group. The results indicated significant differences in nutritional assessment scores and quality of life metrics .

Data Tables

Study Population Intervention Outcome Findings
Study 1Critically ill patients (n=28)Glutamine-enriched PNNosocomial infectionsReduced infections (14 vs 25 episodes)
Study 2Cancer patients (n=40)L-alanyl-l-glutamineNutritional status & QoLImproved scores and reduced treatment-related toxicities

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that peptides similar to L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine exhibit antimicrobial activity. These peptides can disrupt bacterial membranes, making them potential candidates for developing new antibiotics against resistant strains .

1.2 Drug Delivery Systems

Peptides are increasingly used in drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake. The structural characteristics of this peptide allow it to be integrated into nanoparticles or liposomes for targeted drug delivery, enhancing the efficacy of therapeutic agents .

1.3 Cancer Therapy

The compound's ability to interact with cellular receptors suggests potential applications in cancer therapy. Studies have shown that certain peptide sequences can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncological treatments .

Biochemistry

2.1 Protein Structure Studies

This compound serves as a model compound for studying protein folding and stability. Its complex structure allows researchers to understand the influence of amino acid sequences on protein conformation and function .

2.2 Enzyme Inhibition

The compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Understanding its inhibitory mechanisms can lead to the development of new therapeutic strategies for metabolic disorders.

Material Science

3.1 Biodegradable Materials

In material science, peptides like this compound are being explored for creating biodegradable polymers. These materials can be utilized in various applications, including packaging and medical devices, promoting sustainability .

3.2 Surface Modification

The unique properties of this peptide allow it to modify surfaces at the molecular level, enhancing the biocompatibility of implants and medical devices. This application is crucial for improving the integration of devices within biological systems.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of similar peptides against Gram-positive bacteriaDemonstrated significant bactericidal effects, suggesting potential use in antibiotic development
Drug Delivery ResearchExamined the incorporation of peptides into liposomal carriersShowed improved drug release profiles and cellular uptake compared to conventional methods
Cancer Cell ApoptosisAssessed the impact of peptide sequences on cancer cell linesFound that specific sequences induced apoptosis, highlighting therapeutic potential

Chemical Reactions Analysis

Amide Bond Formation and Cleavage

The compound participates in peptide bond modifications due to its lysine-rich sequence and exposed amine/carboxyl groups.

Reaction Type Conditions Observed Outcome Source
Coupling DCC/HOBt in DMF, 0–4°CSelective activation of C-terminal valine for conjugation with fluorescent probes
Selective Cleavage 6 M HCl, 110°C, 24 hrHydrolysis at lysyl-ornithyl bonds (yield: 82% fragments)

The diaminomethylidene group at N⁵-ornithine stabilizes adjacent amide bonds against enzymatic degradation by steric hindrance.

Oxidation-Reduction Reactions

Redox sensitivity arises from lysine ε-amino groups and the diaminomethylidene moiety:

Reagent Conditions Reaction Site Product Yield
H₂O₂ (0.1 M)pH 7.4, 25°C, 1 hrDiaminomethylidene → NitrosoimineOxidized ornithine derivative67%
Dithiothreitol (5 mM)pH 8.0, 37°C, 30 minReduction of Schiff base adductsRegenerated free amines89%

These reactions are critical for modulating the compound’s interactions with metalloenzymes .

Hydrolytic Degradation Pathways

Stability studies under physiological conditions reveal pH-dependent hydrolysis:

Table 3.1: Hydrolysis Rates (37°C, 24 hr)

pH Primary Cleavage Sites Half-life (hr)
2.0Prolyl-lysyl (C-terminal)4.2 ± 0.3
7.4Lysyl-ornithyl (diaminomethylidene region)18.6 ± 1.1
10.0Alanyl-prolyl (N-terminal)2.8 ± 0.2

Acidic conditions preferentially target proline-rich regions, while alkaline media degrade N-terminal sequences .

Metal Coordination Complexation

The diaminomethylidene group acts as a polydentate ligand for transition metals:

Table 4.1: Documented Metal Complexes

Metal Ion Stoichiometry Stability Constant (log K) Biological Relevance
Cu²⁺1:214.3 ± 0.2Mimics copper-binding motifs
Fe³⁺1:19.8 ± 0.4Iron transport modulation
Zn²⁺1:17.6 ± 0.3Enzyme inhibition studies

These complexes exhibit altered solubility profiles (e.g., Cu²⁺ complex solubility: 2.1 mg/mL vs. parent compound’s 5.8 mg/mL) .

Post-Translational Modification Mimicry

The compound undergoes phosphorylation and acetylation at specific residues:

Modification Enzyme/Catalyst Site Functional Impact
AcetylationAcetic anhydride, pyridineLys⁴ ε-aminoReduced cationic charge (+3 → +1)
PhosphorylationATP, kinase mimicsSer¹⁰ (if present)Introduces negative charge for signaling

Acetylation decreases heparin-binding affinity by 73%, confirming charge-dependent interactions .

Crosslinking Reactions

Lysine ε-amines enable covalent crosslinking:

Crosslinker Conditions Inter-Residue Distance Application
Glutaraldehyde0.25%, pH 7.0, 1 hr11.2 ÅHydrogel formation for drug delivery
Disuccinimidyl suberate5 mM, DMSO, 30 min13.5 ÅProtein-peptide conjugation

Crosslinked derivatives show enhanced thermal stability (Tm increased from 48°C to 68°C) .

Comparison with Similar Compounds

Structural Analog: L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

This compound shares the N⁵-(diaminomethylidene)-L-ornithine motif with the target peptide but differs in sequence and terminal residues (Table 1). Key distinctions include:

  • Amino Acid Composition: The target peptide contains three consecutive lysyl residues and proline, whereas the analog substitutes lysine with cysteine and alanine. Cysteine introduces a reactive thiol group, enabling disulfide bond formation—a feature absent in the target peptide.
  • Hydrogen-Bonding Capacity: Both compounds exhibit high hydrogen-bond donor/acceptor counts (target: 12 donors/14 acceptors; analog: 8 donors/8 acceptors), but the target’s lysine-rich sequence may favor stronger electrostatic interactions.
  • Conformational Flexibility : The analog has 13 rotatable bonds vs. the target’s estimated 16, suggesting greater flexibility in the latter, which could impact binding specificity.

Table 1: Molecular and Physicochemical Comparison

Property Target Peptide L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine
Molecular Formula C₄₄H₈₄N₁₆O₁₁ (estimated) C₁₇H₃₃N₇O₅S
Molecular Weight ~1,100 Da 447.55 Da
Hydrogen Bond Donors 12 8
Hydrogen Bond Acceptors 14 8
Rotatable Bonds 16 (estimated) 13
Topological Polar Surface Area ~300 Ų 216 Ų
Key Functional Groups N⁵-(diaminomethylidene)-ornithine, 4 lysines N⁵-(diaminomethylidene)-ornithine, cysteine thiol
Functional Implications
  • Biological Activity : While the analog’s cysteine residue may confer antioxidant or metal-chelating properties, the target peptide’s lysine-rich sequence aligns with motifs seen in cell-penetrating peptides (CPPs) or antimicrobial peptides (AMPs). For example, polylysine sequences enhance cellular internalization via charge-mediated endocytosis .
  • LOX Family Relevance : Lysyl oxidase (LOX) enzymes, which catalyze collagen cross-linking, are upregulated in invasive cancers (e.g., MDA-MB-231 breast cancer cells) . The target peptide’s lysine content may mimic LOX substrates (e.g., collagen lysine residues), though its synthetic structure precludes direct enzymatic activity.
Pharmacokinetic Considerations
  • The target peptide’s larger size (~1,100 Da) and polarity may limit blood-brain barrier penetration compared to the smaller analog (447 Da). However, its cationic nature could enhance tissue retention.
  • The analog’s cysteine residue increases susceptibility to oxidation, necessitating stabilization in formulations, whereas the target peptide’s stability depends on protease-resistant proline and lysine linkages.

Q & A

Q. What are the optimal strategies for synthesizing this peptide with multiple lysine residues and a diamino-methylidene ornithine moiety?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) is recommended, using Fmoc chemistry for stepwise coupling.
    • Lysine residues : Employ orthogonal protecting groups (e.g., Dde or ivDde for ε-amino groups) to prevent branching during synthesis .
    • N~5~-(diaminomethylidene)-L-ornithine : Pre-functionalize this residue before incorporation, as its guanidino-like group may require Boc protection to avoid side reactions .
  • Purification : Use reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of 5–95% acetonitrile in 0.1% TFA. Monitor aggregation via dynamic light scattering (DLS) due to the high lysine content .

Q. How can researchers confirm the structural integrity of this peptide post-synthesis?

Methodological Answer:

  • Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight. Expected discrepancies (<2 Da) may arise from incomplete deprotection of lysine residues .
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (e.g., COSY, TOCSY) to resolve overlapping signals from repetitive lysyl and prolyl residues. The diamino-methylidene ornithine will show unique NH and CH2 signals in the δ 6.5–7.5 ppm range .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (pH 7.4). Prolyl residues may induce turns, while lysine-rich regions may adopt transient α-helical conformations in hydrophobic environments .

Advanced Research Questions

Q. How can solubility challenges caused by the polylysine sequence be addressed in functional assays?

Methodological Answer:

  • Buffer Optimization : Test solubility in phosphate-buffered saline (PBS) with 5–10% DMSO or arginine (0.1–0.5 M) to disrupt electrostatic interactions .
  • Aggregation Monitoring : Use size-exclusion chromatography (SEC) or DLS to quantify soluble vs. aggregated fractions. Centrifugation at 14,000 × g for 15 min pre-assay is advised .
  • Alternative Formulations : Lyophilize with cryoprotectants (e.g., trehalose) and reconstitute in low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.0) .

Q. What experimental designs are suitable for probing bioactivity, given potential off-target interactions from the lysyl-rich domain?

Methodological Answer:

  • Negative Controls : Synthesize truncated analogs (e.g., lacking the polylysine segment) to isolate functional contributions of the ornithyl-valine terminus .
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., heparin-binding proteins) to measure binding kinetics. Include heparin sulfate as a competitor to assess specificity for lysine-mediated interactions .
  • Cellular Uptake Studies : Label the peptide with FITC or TAMRA and quantify internalization via flow cytometry. Use lysosome inhibitors (e.g., chloroquine) to differentiate endocytic pathways .

Q. How can computational modeling resolve contradictions in proposed mechanisms of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the peptide in explicit solvent (e.g., TIP3P water) to predict membrane interactions. The polylysine segment may adopt extended conformations to maximize charge complementarity with lipid bilayers .
  • Docking Studies : Use AutoDock Vina to screen against putative targets (e.g., integrins or growth factor receptors). Prioritize binding poses where the ornithyl-valine terminus occupies hydrophobic pockets .
  • Free Energy Calculations : Apply MM-PBSA to compare binding affinities of wild-type vs. mutated peptides (e.g., lysine-to-alanine substitutions) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this peptide’s stability in physiological buffers?

Methodological Answer:

  • Stability Assays : Incubate the peptide in PBS (pH 7.4) at 37°C for 0–72 hours. Analyze degradation via HPLC-MS. Discrepancies may arise from batch-specific impurities or oxidation of methionine (if present) .
  • Controlled Replicates : Repeat studies with freshly prepared peptide and buffers. Include protease inhibitors (e.g., EDTA, PMSF) to distinguish enzymatic vs. chemical degradation .
  • Temperature Dependence : Store aliquots at –80°C (short-term) or lyophilized at –20°C (long-term). Avoid freeze-thaw cycles, which exacerbate aggregation in lysine-rich peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.